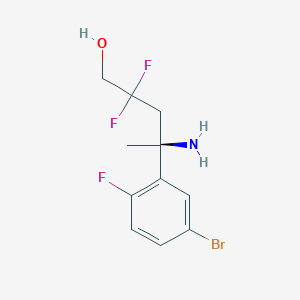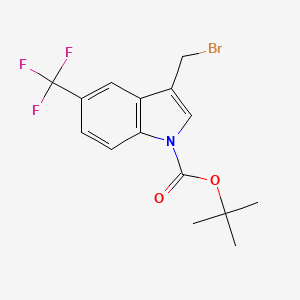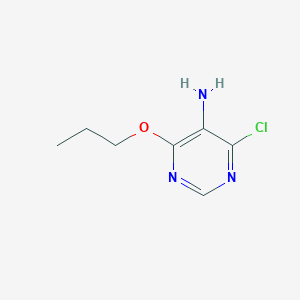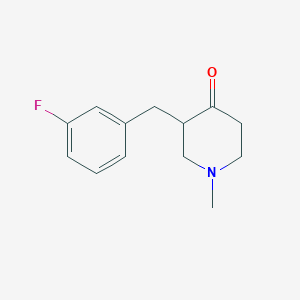
1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is known for its unique structure, which includes a hydroxy group and three methyl groups attached to a phenyl ring, along with a butanone moiety. It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one can be achieved through several routes. One common method involves the reaction of phenolic compounds with butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-2,3,5-trimethylphenyl)butan-1-one can be compared with similar compounds such as 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one and 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone . These compounds share similar structural features but differ in their functional groups and chain lengths, leading to variations in their chemical properties and applications. The unique combination of hydroxy and trimethyl groups in this compound distinguishes it from its analogs, providing specific advantages in certain research and industrial contexts .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3,5-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-6-12(14)11-7-8(2)13(15)10(4)9(11)3/h7,15H,5-6H2,1-4H3 |
InChI Key |
SNDCCVQVHWFGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


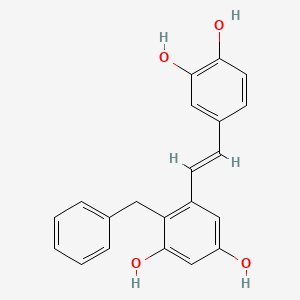
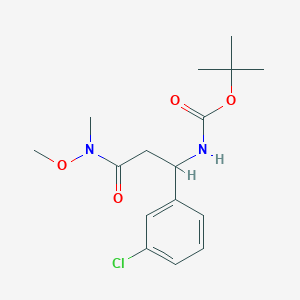
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)

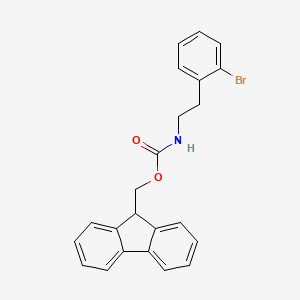

![Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B15243924.png)

